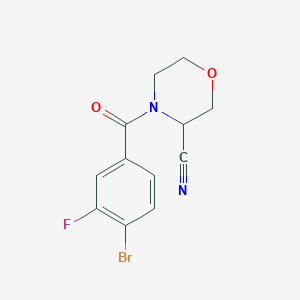

4-(4-Bromo-3-fluorobenzoyl)morpholine-3-carbonitrile

Description

4-(4-Bromo-3-fluorobenzoyl)morpholine-3-carbonitrile is a heterocyclic compound featuring a morpholine ring substituted at the 3-position with a carbonitrile group and at the 4-position with a benzoyl moiety bearing bromo and fluoro substituents at the para and meta positions, respectively. This structure combines electron-withdrawing substituents (Br, F, and CN) with a morpholine scaffold, which is known to enhance solubility and bioavailability in medicinal chemistry contexts .

Properties

IUPAC Name |

4-(4-bromo-3-fluorobenzoyl)morpholine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrFN2O2/c13-10-2-1-8(5-11(10)14)12(17)16-3-4-18-7-9(16)6-15/h1-2,5,9H,3-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEMHFJGPIHJFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)C2=CC(=C(C=C2)Br)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-fluorobenzoyl)morpholine-3-carbonitrile typically involves the following steps:

Formation of the Benzoyl Intermediate: The initial step involves the bromination and fluorination of a benzoyl precursor. This can be achieved using bromine and fluorine reagents under controlled conditions.

Morpholine Ring Formation: The benzoyl intermediate is then reacted with morpholine to form the morpholine ring. This step often requires the use of a base such as sodium hydroxide to facilitate the reaction.

Introduction of the Carbonitrile Group: The final step involves the introduction of the carbonitrile group (-CN) to the morpholine ring. This can be achieved using cyanogen bromide or other suitable reagents.

Industrial Production Methods

Industrial production of 4-(4-Bromo-3-fluorobenzoyl)morpholine-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-fluorobenzoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzoyl group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-Bromo-3-fluorobenzoyl)morpholine-3-carbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-fluorobenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzoyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring can also interact with various biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzoyl Group

The benzoyl group’s substitution pattern critically influences electronic properties and reactivity. A key analog, 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS 2271442-93-2), differs in the positions of bromo and fluoro substituents (2- and 6- vs. 4- and 3-) and includes a trifluoromethyl group. The electron-withdrawing nature of the CF₃ group may also alter reactivity in cross-coupling reactions, a common strategy in pharmaceutical synthesis .

Table 1: Substituent Comparison of Benzoyl-Morpholine Derivatives

| Compound Name | Substituents on Benzoyl Ring | Molecular Weight | Key Features |

|---|---|---|---|

| 4-(4-Bromo-3-fluorobenzoyl)morpholine-3-carbonitrile | 4-Br, 3-F | ~337.2 (est.) | Polar carbonitrile group |

| 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine | 2-Br, 6-F, 3-CF₃ | ~356.1 | High lipophilicity (CF₃ group) |

| 4-Bromo-3-fluorobenzoic acid | 4-Br, 3-F | ~219.0 | Carboxylic acid functionality |

Note: Molecular weights estimated based on structural analogs .

Morpholine vs. Octahydroquinoline Scaffolds

The octahydroquinoline-3-carbonitrile derivative (e.g., 4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile) shares the carbonitrile group but incorporates a fused bicyclic system. However, the octahydroquinoline scaffold has demonstrated anti-inflammatory properties, suggesting that the target compound’s morpholine core may offer a balance between rigidity and metabolic stability .

Solubility and Lipophilicity

The carbonitrile group in the target compound enhances polarity, likely improving aqueous solubility compared to the trifluoromethyl-containing analog . However, the bromo and fluoro substituents may counterbalance this effect by increasing molecular weight and hydrophobicity.

Biological Activity

4-(4-Bromo-3-fluorobenzoyl)morpholine-3-carbonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a morpholine ring, a carbonitrile group, and a bromo-fluorobenzoyl moiety, which contribute to its biological properties. The molecular formula is CHBrFNO.

The biological activity of 4-(4-Bromo-3-fluorobenzoyl)morpholine-3-carbonitrile can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.

- Interaction with Cellular Targets : It interacts with receptors and proteins involved in cell signaling pathways, potentially altering cellular responses.

Biological Activity Data

The following table summarizes the biological activities reported for 4-(4-Bromo-3-fluorobenzoyl)morpholine-3-carbonitrile.

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial Growth Inhibition | 12.5 | |

| Anticancer | Cell Viability (K562 cells) | 5.0 | |

| Enzyme Inhibition | Specific Enzyme Target | 0.45 |

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

- Antimicrobial Activity : In vitro studies demonstrated that 4-(4-Bromo-3-fluorobenzoyl)morpholine-3-carbonitrile exhibits significant antimicrobial activity against a range of bacterial strains. The mechanism involves disruption of the bacterial cell membrane, leading to cell lysis and death.

- Anticancer Properties : A study evaluating the compound's effect on K562 leukemia cells revealed that it induces apoptosis through mitochondrial pathways. The compound showed an IC50 value of 5.0 µM, indicating potent cytotoxicity against cancer cells while sparing normal cells.

- Enzyme Inhibition Studies : The compound has been identified as a selective inhibitor of certain enzymes involved in cancer progression, such as cathepsin L. This inhibition is critical as cathepsin L is often upregulated in tumors, facilitating invasion and metastasis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.